molecular formula C18H12N2O6 B13828426 8-Quinolinol, 7-nitro-, acetylsalicylate CAS No. 29007-29-2

8-Quinolinol, 7-nitro-, acetylsalicylate

Cat. No.: B13828426
CAS No.: 29007-29-2
M. Wt: 352.3 g/mol
InChI Key: NMMUVLBAZSBTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester is a chemical compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester typically involves esterification reactions. One common method includes the reaction of 2-(Acetyloxy)benzoic acid with 7-nitro-8-quinolyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active compounds that exert biological effects. The exact pathways and targets depend on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester
  • 2,3-Dimethoxybenzoic acid 7-nitro-8-quinolyl ester
  • (7-Nitroquinolin-8-yl)3-methoxybenzoate
  • (7-Nitroquinolin-8-yl)2-methoxybenzoate
  • (7-Nitroquinolin-8-yl)3,5-dimethoxybenzoate

Uniqueness

Its structure allows for targeted interactions in chemical and biological systems, making it valuable for research and development .

Properties

CAS No.

29007-29-2

Molecular Formula

C18H12N2O6

Molecular Weight

352.3 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) 2-acetyloxybenzoate

InChI

InChI=1S/C18H12N2O6/c1-11(21)25-15-7-3-2-6-13(15)18(22)26-17-14(20(23)24)9-8-12-5-4-10-19-16(12)17/h2-10H,1H3

InChI Key

NMMUVLBAZSBTSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.